Tribuloside

説明

Tribuloside is a steroidal saponin compound that is found in the fruits of Tribulus terrestris, a plant that is commonly known as puncture vine. Tribuloside has been widely studied for its potential health benefits, including its ability to boost testosterone levels, improve athletic performance, and enhance sexual function. In

科学的研究の応用

Acute Lung Injury (ALI) Treatment

Tribuloside has been identified as a potent agent in the treatment of ALI. A study revealed that Tribuloside could target various pathways and inflammatory factors such as IL-6, TNF-α, and IL-1β, reducing inflammatory cell infiltration, decreasing fibrotic area, and repairing damaged alveoli in the lungs . This suggests its potential as a therapeutic agent for ALI, which is a serious illness with limited treatment options.

Antioxidant Capabilities

The antioxidant properties of Tribuloside are significant in combating oxidative stress and cellular damage caused by free radicals . This is crucial in preventing diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.

Immunomodulatory Effects

While more research is needed, some studies suggest that Tribuloside may influence the immune system . This could open up possibilities for Tribuloside to be used in modulating immune responses, potentially benefiting conditions like autoimmune diseases or allergies.

Anti-inflammatory Activity

Tribuloside exhibits anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions . Its ability to decrease inflammation could make it a valuable compound in the management of chronic inflammatory diseases.

Anticancer Properties

Research has indicated that Tribuloside may function as a Carbonic anhydrases XII (CAXII) inhibitor, affecting apoptotic pathways and potentially suppressing liver cancer development . This highlights its potential role in cancer therapy, particularly in liver cancer, which lacks effective treatments.

Ophthalmic Applications

In ophthalmology, Tribuloside has been shown to attenuate apoptosis and oxidative damage in a hydrogen peroxide-induced cataract model, which is related to the microRNA-335-3p/Kriippel-like factor 6 axis . This indicates its potential use in preventing or treating cataract formation.

Renal Protection

Tribuloside has been studied for its effects on the intrarenal renin-angiotensin system in LPS-induced acute kidney injury (AKI) mice models. It suppressed intrarenal AGT, Renin, ACE, and Ang II, but upregulated intrarenal ACE2 and Ang1-7, without affecting plasma levels . This suggests a protective role for Tribuloside in renal health.

特性

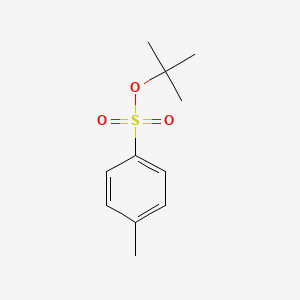

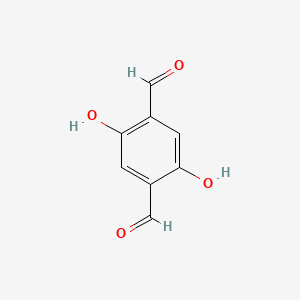

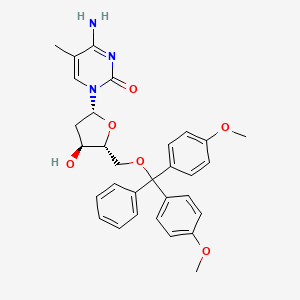

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-PYFXTMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436355 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribuloside | |

CAS RN |

22153-44-2 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

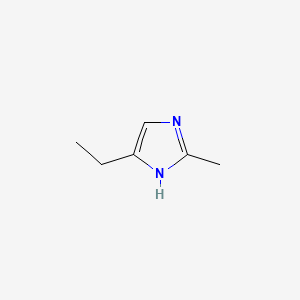

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)